16-Cyanohexadecanoic acid
Description
16-Cyanohexadecanoic acid is a synthetic fatty acid derivative characterized by a 16-carbon alkyl chain with a terminal cyano (-CN) group. Such derivatives are often explored in organic synthesis, polymer chemistry, or as intermediates for pharmaceuticals .
Properties
CAS No. |
151276-58-3 |
|---|---|
Molecular Formula |
C17H31NO2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
16-cyanohexadecanoic acid |
InChI |
InChI=1S/C17H31NO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-15H2,(H,19,20) |
InChI Key |
GWQPZRVGTYDCOY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC#N)CCCCCCCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard esterification reactions. For example, treatment with methanol under acidic conditions yields the methyl ester derivative:
In a patent synthesis, this reaction produced methyl 16-cyanohexadecanoate as the primary product, with minor amounts of unreacted acid observed due to incomplete esterification .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, acid catalyst | Methyl 16-cyanohexadecanoate | Major |
Reduction of the Cyano Group
The terminal cyano group can be reduced to an amine via catalytic hydrogenation or using strong reducing agents like LiAlH. This reaction converts this compound into 16-aminohexadecanoic acid , a compound with applications in polymer chemistry and bioactive molecule synthesis :
The resulting amine exhibits amphiphilic properties due to its polar amino group and hydrophobic alkyl chain .
Hydrolytic Reactions
This pathway is rarely observed, as the existing carboxylic acid group does not favor further hydrolysis without specialized conditions .
Comparative Reactivity Analysis
The table below summarizes key reaction pathways:
| Functional Group | Reaction Type | Typical Reagents | Products |
|---|---|---|---|
| Carboxylic acid | Esterification | Methanol, H | Methyl ester |
| Cyano (-C≡N) | Reduction | H/catalyst, LiAlH | Amine |
| Cyano (-C≡N) | Hydrolysis | HO, acid/base | Carboxylic acid/amide |
Structural and Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Molecular Structure
A comparative analysis of 16-Cyanohexadecanoic acid with key structural analogs is summarized below:
| Compound Name | Functional Group(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound* | -COOH, -CN (terminal) | C₁₇H₃₁NO₂ | ~281.4 (estimated) | Not available |
| 16-Hydroxyhexadecanoic acid | -COOH, -OH (terminal) | C₁₆H₃₂O₃ | 272.42 | 506-13-8 |
| Hexadecanedioic acid | -COOH (at both termini) | C₁₆H₃₀O₄ | 286.41 | Not specified |
| Palmitic acid (Hexadecanoic acid) | -COOH (terminal) | C₁₆H₃₂O₂ | 256.42 | 57-10-3 |
| 16-Methoxy-16-oxohexadecanoic acid | -COOH, -OCH₃, -C=O | C₁₇H₃₂O₄ | 300.44 | 57983-36-5 |
| 2-Hexadecenoic acid | -COOH, -CH=CH- (at C2) | C₁₆H₃₀O₂ | 254.41 | Not specified |
*Estimated data for this compound based on structural analogs.
Key Observations:
- The cyano group in this compound replaces polar groups (e.g., -OH in 16-Hydroxyhexadecanoic acid), reducing hydrogen-bonding capacity but increasing electrophilicity.
- Compared to Hexadecanedioic acid (two -COOH groups), the cyano derivative lacks a second ionizable group, likely lowering water solubility.
- The terminal modification in 16-Methoxy-16-oxohexadecanoic acid introduces both electron-withdrawing (-C=O) and electron-donating (-OCH₃) effects, contrasting with the purely electron-withdrawing -CN group .
Physicochemical Properties
While experimental data for this compound is unavailable, trends can be extrapolated:
- Solubility: The -CN group enhances polarity compared to palmitic acid but less than hydroxylated analogs like 16-Hydroxyhexadecanoic acid. It is likely soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water.
- Reactivity: The cyano group may undergo hydrolysis to form amides or carboxylic acids under acidic/basic conditions, a pathway absent in hydroxylated or diacid analogs.
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